molecular formula C17H18ClN5 B12458765 6-chloro-1-(4-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

6-chloro-1-(4-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12458765
M. Wt: 327.8 g/mol
InChI Key: UMMVOOGFRCPGKU-UHFFFAOYSA-N
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Description

1-[6-chloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

The synthesis of 1-[6-chloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine typically involves a multi-step processThe reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) and diethylisopropylamine in solvents like toluene . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-[6-chloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[6-chloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-chloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved in this process include the alteration of cell cycle progression and the induction of apoptotic signaling pathways.

Comparison with Similar Compounds

Similar compounds to 1-[6-chloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine include other pyrazolo[3,4-d]pyrimidine derivatives such as:

These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and applications. The uniqueness of 1-[6-chloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine lies in its specific substituents that confer distinct biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H18ClN5

Molecular Weight

327.8 g/mol

IUPAC Name

6-chloro-1-(4-methylphenyl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C17H18ClN5/c1-12-5-7-13(8-6-12)23-16-14(11-19-23)15(20-17(18)21-16)22-9-3-2-4-10-22/h5-8,11H,2-4,9-10H2,1H3

InChI Key

UMMVOOGFRCPGKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)Cl)N4CCCCC4

Origin of Product

United States

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